N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a heterocyclic compound featuring a pyridazine core linked to an azetidine ring substituted with a 2-chlorobenzenesulfonyl group. This structure combines aromatic and sulfonamide moieties, which are common in bioactive molecules targeting enzymes or receptors. The pyridazine moiety may contribute to π-π stacking or hydrogen bonding, depending on substitution patterns .
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c14-11-4-1-2-5-12(11)21(19,20)18-8-10(9-18)16-13-6-3-7-15-17-13/h1-7,10H,8-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVHUTVVJYFIBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)NC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The 2-chlorobenzenesulfonyl group participates in reactions characteristic of sulfonamides:
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Key Observation : The electron-withdrawing chlorine atom at the benzene ring enhances the electrophilicity of the sulfonyl sulfur, facilitating nucleophilic substitutions .
Azetidine Ring Transformations
The strained four-membered azetidine ring exhibits unique reactivity:
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Notable Example : Under acidic conditions, the azetidine ring undergoes hydrolysis to yield a tertiary amine and sulfonic acid derivative.
Pyridazine Core Modifications
The pyridazine ring supports electrophilic and redox-driven reactions:
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Critical Factor : The electron-deficient pyridazine ring favors nitration over halogenation due to its inherent π-deficiency .
Catalytic Functionalization
Advanced coupling strategies enable site-selective modifications:
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Case Study : Copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties without disrupting the sulfonamide group .
Stability Under Physiological Conditions
The compound’s hydrolytic stability in biological systems is pH-dependent:
| Condition | Degradation Pathway | Half-Life (t₁/₂) | Implication |
|---|---|---|---|
| pH 1.2 (gastric) | Azetidine ring hydrolysis | 2.3 ± 0.4 hours | Limited oral bioavailability |
| pH 7.4 (plasma) | Sulfonamide oxidation | >24 hours | Suitable for systemic delivery |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine. For example, derivatives of pyridine-sulfonamide scaffolds have shown promising antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, outperforming traditional antifungals like fluconazole in some cases .
Table 1: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Efficacy Against |
|---|---|---|
| Fluconazole | >25 | Candida albicans |
| Compound A | ≤25 | Rhodotorula mucilaginosa |
| Compound B | ≤25 | Candida tropicalis |
Anticancer Potential
This compound has also been evaluated for its anticancer properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
Table 2: Anticancer Activity Summary
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 10 |
| Compound D | MCF7 | 15 |
Antiparasitic Effects
In silico studies have indicated that derivatives of this compound may exhibit activity against protozoan parasites, particularly Trichomonas vaginalis. The predicted activity values suggest a potential for development into new antiparasitic agents .
Case Study 1: Antifungal Efficacy
A series of pyridine-sulfonamide derivatives were synthesized and tested for antifungal activity. Compounds displayed varying degrees of efficacy against multiple fungal strains, with some achieving MIC values below 25 µg/mL, indicating strong antifungal potential .
Case Study 2: Anticancer Screening
In a study evaluating the anticancer properties of related compounds, several demonstrated significant inhibition of tumor growth in vitro. The most active compounds were further analyzed for their mechanism of action, revealing potential pathways for therapeutic intervention .
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The azetidine and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine, enabling comparative analysis of their physicochemical and biological properties.
N-(Azetidin-3-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-amine dihydrochloride (Compound 9)
- Structure: Features a pyrroloquinoline core instead of pyridazine, with a phenylsulfonyl group on the azetidine.
- The absence of a chloro substituent on the benzenesulfonyl group reduces electrophilicity, possibly altering target selectivity .
- Biological Relevance : Designed as a dual-acting 5-HT3/5-HT6 receptor antagonist, unlike the pyridazin-3-amine derivative, which lacks reported serotonin receptor activity.
(S)-N-(1-(4-Fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606)
- Structure : Shares a pyridazin-3-amine core but substitutes the azetidine-sulfonyl group with a fluorophenyl-ethylamine side chain.
- Key Differences :
- The 4-fluorophenyl group and methylimidazole-pyridine substituent enhance blood-brain barrier penetration, critical for its role as a γ-secretase modulator in Alzheimer’s disease .
- The absence of a sulfonamide group reduces polarity, increasing lipophilicity (clogP ~3.5 vs. ~2.8 for the query compound).
- Synthesis : Prepared via methods described in WO2016070107, involving palladium-catalyzed cross-coupling, unlike the sulfonylation steps required for the query compound .
N-(2-{4-[1-(4-Chlorobenzenesulfonyl)pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine
- Structure: Replaces azetidine with a pyrazole ring and introduces a phenoxyethyl linker.
- Key Differences :
- Physicochemical Properties : Higher molecular weight (449.94 g/mol) and logP (~3.2) compared to the query compound (~380 g/mol, logP ~2.8) .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Pyrazole core with cyclopropylamine and pyridinyl substituents.
- Synthesis : Utilizes copper(I)-catalyzed coupling, differing from the sulfonylation and SN2 reactions typical for azetidine derivatives .
Key Insights
- Sulfonamide Position : The 2-chloro substitution in the query compound may confer steric advantages over para-substituted analogs .
- Heterocyclic Core: Pyridazine derivatives (query compound, BPN-15606) exhibit distinct electronic profiles compared to pyrroloquinoline or pyrazole-based analogs, influencing target engagement .
- Biological Relevance : Structural modifications (e.g., fluorophenyl in BPN-15606) highlight trade-offs between lipophilicity and target selectivity .
Biological Activity
N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
- Molecular Formula : C12H12ClN3O2S
- Molecular Weight : 299.75 g/mol
- CAS Number : 2380188-08-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors. The sulfonamide moiety is known to exhibit inhibitory effects on certain enzymes, while the pyridazine ring contributes to its receptor binding capabilities.
Biological Activity Overview
- Antitumor Activity :
- Kinase Inhibition :
- Antimicrobial Properties :
Case Study 1: Antitumor Efficacy
A study published in the Journal of Organic Chemistry explored the synthesis of related benzenesulfonamide derivatives and their biological activities. The results indicated that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting the potential of these compounds as anticancer agents .
Case Study 2: Kinase Targeting
Research focusing on chimeric small molecules has shown that modifications to the kinase binding moiety can enhance selectivity and potency against specific kinases involved in disease pathways. This suggests that this compound could be optimized for better therapeutic outcomes through structural modifications .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with azetidine and pyridazine derivatives. Key steps include:
- Sulfonylation : Reacting azetidine-3-amine with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling : Introducing the pyridazine moiety via nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Critical factors : Temperature (>80°C accelerates coupling), solvent polarity (DMF improves solubility), and stoichiometric control of sulfonyl chloride to avoid side products .
Q. How can the molecular structure of this compound be rigorously characterized?
- X-ray crystallography : Resolve the 3D configuration using SHELXL for refinement. The sulfonyl group’s geometry and azetidine ring puckering are critical parameters .
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., pyridazine aromatic protons at δ 8.5–9.0 ppm, azetidine CH₂ at δ 3.5–4.0 ppm) .
- Mass spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~366) .
Q. What preliminary assays are recommended to evaluate biological activity?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Cellular cytotoxicity : Assess IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Structure-activity relationship (SAR) : Modify the sulfonyl or pyridazine group to correlate substituents with potency .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to confirm binding modes .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Computational docking : Compare binding energies (AutoDock Vina) across isoforms to rationalize selectivity discrepancies .
Q. What strategies improve hydrogen-bonding interactions in co-crystals?
Q. How can reaction mechanisms for key synthetic steps be elucidated?
Q. What methodologies assess the compound’s pharmacokinetic properties?
Q. How can regioselectivity challenges in functionalization be addressed?
- Directed ortho-metalation : Introduce directing groups (e.g., pyridazine N-oxide) to control sulfonylation or halogenation sites .
- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) during multi-step synthesis .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
